molecular formula C8H15NO3 B1360870 Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate CAS No. 477585-43-6

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B1360870
CAS No.: 477585-43-6
M. Wt: 173.21 g/mol
InChI Key: GLXVKVOENRRZDF-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

This compound represents a well-characterized organic compound with established chemical identifiers that facilitate its recognition across various chemical databases and research applications. The compound possesses the molecular formula C8H15NO3 for the free base form, with a corresponding molecular weight of 173.21 grams per mole. The hydrochloride salt variant exhibits the molecular formula C8H16ClNO3 and a molecular weight of 209.67 grams per mole. These fundamental characteristics establish the compound's position within the broader classification of heterocyclic organic molecules.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the preferred name being methyl 2-amino-2-(oxan-4-yl)acetate, where oxane represents the contemporary nomenclature for tetrahydropyran. Alternative systematic names include methyl amino(tetrahydro-2H-pyran-4-yl)acetate and 2H-Pyran-4-acetic acid, alpha-aminotetrahydro-, methyl ester. The Chemical Abstracts Service has assigned multiple registry numbers to account for different forms of the compound, with 477585-43-6 designated for the free base and 1260637-54-4 for the hydrochloride salt.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is COC(=O)C(C1CCOCC1)N, which concisely describes the connectivity of atoms within the molecule. The International Chemical Identifier provides a more comprehensive description: InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3, with the corresponding InChIKey being GLXVKVOENRRZDF-UHFFFAOYSA-N. These standardized representations ensure universal recognition and facilitate database searches across multiple chemical information systems.

The compound exhibits stereochemical complexity, with specific enantiomeric forms being commercially available and studied. The (R)-enantiomer bears the Chemical Abstracts Service registry number 871301-35-8, while the (S)-enantiomer is assigned 368866-32-4. These stereoisomers demonstrate the importance of three-dimensional molecular architecture in determining the properties and potential applications of this heterocyclic compound.

Property Free Base Hydrochloride Salt
Molecular Formula C8H15NO3 C8H16ClNO3
Molecular Weight 173.21 g/mol 209.67 g/mol
Chemical Abstracts Service Number 477585-43-6 1260637-54-4
International Union of Pure and Applied Chemistry Name methyl 2-amino-2-(oxan-4-yl)acetate methyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride
Simplified Molecular Input Line Entry System COC(=O)C(C1CCOCC1)N COC(=O)C(C1CCOCC1)N.Cl

Historical Development in Heterocyclic Chemistry

The emergence of this compound as a compound of interest must be understood within the broader historical context of heterocyclic chemistry development. The field of heterocyclic chemistry commenced its systematic development during the early nineteenth century, coinciding with the broader establishment of organic chemistry as a distinct scientific discipline. Notable early achievements in this field included Brugnatelli's synthesis of alloxan from uric acid in 1818 and Dobereiner's production of furfural through the treatment of starch with sulfuric acid in 1832. These pioneering efforts established the foundation for understanding cyclic compounds containing heteroatoms other than carbon.

The significance of heterocyclic compounds in contemporary chemistry cannot be overstated, as more than half of all known chemical compounds fall within this classification. This prevalence reflects the fundamental importance of heterocyclic structures in biological systems, pharmaceutical applications, and industrial processes. The development of systematic approaches to heterocyclic compound synthesis and characterization has enabled the creation of increasingly complex molecules, including those that incorporate multiple functional groups such as amino and ester functionalities.

Tetrahydropyran-containing compounds, which form the structural backbone of this compound, gained particular attention as researchers recognized their utility in organic synthesis and their presence in natural products. The establishment of the oxane nomenclature for tetrahydropyran in 2013 represented a significant milestone in the systematic naming of these compounds, reflecting the ongoing evolution of chemical nomenclature to accommodate expanding knowledge. This nomenclatural development demonstrates the continuing refinement of chemical communication standards as new compounds and structural understanding emerge.

The integration of amino acid functionality with heterocyclic ring systems represents a sophisticated approach to molecular design that has evolved throughout the twentieth and twenty-first centuries. Compounds such as this compound exemplify the intersection of amino acid chemistry with heterocyclic structural elements, creating molecules that bridge multiple areas of organic chemistry. This convergence has proven particularly valuable in pharmaceutical research, where the combination of biological relevance and structural diversity offers opportunities for developing new therapeutic agents.

Contemporary research efforts have focused on understanding the synthetic pathways and applications of such complex heterocyclic compounds. The availability of both enantiomeric forms of this compound through commercial sources indicates the compound's established position within the research community and its recognized potential for various applications. This commercial availability reflects the maturation of synthetic methodologies and the recognized value of such compounds in advancing chemical research objectives.

Structural Relationship to Tetrahydropyran Derivatives

This compound exhibits a fundamental structural relationship to the broader family of tetrahydropyran derivatives, sharing the characteristic saturated six-membered ring containing five carbon atoms and one oxygen atom. Tetrahydropyran, also known by its contemporary International Union of Pure and Applied Chemistry name oxane, serves as the foundational heterocyclic unit that defines this compound's core structural characteristics. The saturated nature of this ring system distinguishes it from its unsaturated counterpart pyran, which contains double bonds within the ring structure.

The tetrahydropyran ring system adopts a chair conformation in its lowest energy state, as demonstrated by gas-phase structural studies. This conformational preference significantly influences the spatial arrangement of substituents attached to the ring, including the amino acetate functionality present in this compound. The specific attachment point of the amino acetate group to the 4-position of the tetrahydropyran ring creates a distinctive substitution pattern that differentiates this compound from other tetrahydropyran derivatives.

Tetrahydropyran derivatives have found extensive applications across multiple areas of chemistry, serving as solvents in classical organic reactions, chemical intermediates, and monomers for ring-opening polymerization processes. The versatility of the tetrahydropyran structure stems from its chemical stability combined with the potential for functionalization at various positions around the ring. In the case of this compound, the 4-position substitution with an amino acetate group introduces both nucleophilic and electrophilic reactive sites that enhance the compound's synthetic utility.

The physicochemical properties of tetrahydropyran itself provide important context for understanding the behavior of its derivatives. Tetrahydropyran exhibits a boiling point of 88 degrees Celsius and a density of 0.881 grams per milliliter at 25 degrees Celsius. These properties reflect the influence of the heterocyclic oxygen atom on the overall molecular behavior, including hydrogen bonding capabilities and dipole interactions. The incorporation of additional functional groups, such as the amino acetate moiety in this compound, further modifies these properties and expands the range of possible interactions and applications.

The relationship between this compound and other tetrahydropyran derivatives can be understood through comparative analysis of substitution patterns and functional group arrangements. While tetrahydropyran itself serves as a simple cyclic ether, the introduction of amino and ester functionalities creates opportunities for hydrogen bonding, metal coordination, and participation in various chemical transformations. This structural elaboration represents the evolution from simple heterocyclic building blocks to complex, multifunctional molecules capable of sophisticated chemical behavior.

Structural Component Characteristics Contribution to Overall Properties
Tetrahydropyran Ring Six-membered saturated ring with one oxygen Provides conformational stability and ether functionality
4-Position Substitution Attachment point for amino acetate group Creates specific stereochemical environment
Amino Group Primary amine functionality Introduces nucleophilic reactivity and hydrogen bonding
Acetate Ester Methyl ester of acetic acid derivative Provides electrophilic site and potential for hydrolysis
Stereogenic Center Chiral carbon bearing amino and ring substituents Enables enantiomeric diversity and stereospecific interactions

Properties

IUPAC Name

methyl 2-amino-2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVKVOENRRZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646953
Record name Methyl amino(oxan-4-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477585-43-6
Record name Methyl amino(oxan-4-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-(oxan-4-yl)acetate
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Biological Activity

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, also known by its IUPAC name methyl (2R)-2-amino-2-(oxan-4-yl)acetate, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding the compound's biological activity.

Before delving into biological activity, it is essential to understand the chemical properties of the compound:

PropertyValue
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
Density1.104 g/cm³
Boiling Point244.1 °C
CAS Number871301-35-8

This compound exhibits various mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes associated with cancer progression. For instance, it has shown promise in inhibiting histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis. This effect is particularly notable in glioblastoma cells, where it has been shown to enhance the expression of apoptosis-related genes .
  • Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that this compound can modulate ROS levels, which are crucial for maintaining cellular homeostasis and influencing cell death pathways .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes IC₅₀ values from different studies:

Cell LineIC₅₀ (µM)Reference
HeLa25
MDA-MB-23130
A54940
U87MG15

These results indicate that the compound is particularly effective against HeLa and U87MG cells, which are commonly used in cancer research.

Case Studies

  • Study on Glioblastoma : In a preclinical model using U87MG glioblastoma cells, treatment with this compound resulted in a significant reduction in tumor growth and increased survival rates in treated mice compared to control groups .
  • Combination Therapy : A study investigated the effects of combining this compound with other chemotherapeutic agents. The results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines, suggesting its potential use in combination therapies .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully understand its safety profile and potential side effects.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

  • Asymmetric Synthesis : The compound acts as a chiral auxiliary, facilitating the creation of enantiomerically pure compounds.
  • Formation of Bioactive Molecules : It can be transformed into various bioactive derivatives, contributing to the development of new pharmaceuticals.

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Notable applications include:

  • Anticancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell growth. This compound may influence pathways critical for cancer proliferation.
  • Neurodegenerative Disease Studies : The compound has been investigated for its potential role in treating neurodegenerative diseases like Huntington's disease by targeting specific proteins involved in disease progression .

Medicinal Chemistry

Drug Development

The unique structural features of this compound make it valuable in drug development. Its applications include:

  • Precursor for Therapeutics : The compound is utilized as a precursor for synthesizing various therapeutic agents, including those targeting metabolic disorders and neurodegenerative diseases .
  • Investigating Enzyme Inhibition : Studies have shown that derivatives of this compound can selectively inhibit enzymes involved in critical biological pathways, providing insights into potential therapeutic strategies .

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is employed in the production of fine chemicals and pharmaceutical intermediates. Its ability to undergo various transformations enhances its utility in synthesizing complex organic molecules used in different industrial applications.

Case Studies

Case StudyFocus AreaFindings
Study on Anticancer PropertiesCancer ResearchMethyl 2-amino derivatives showed significant inhibition of tumor cell lines, indicating potential as anticancer agents.
Investigation of Neuroprotective EffectsNeurodegenerative DiseasesThe compound demonstrated efficacy in reducing neurotoxic effects in cellular models associated with Huntington's disease .
Synthesis of Bioactive MoleculesMedicinal ChemistryUtilized as a precursor for synthesizing novel compounds with enhanced biological activity against various targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-Oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (1n)
  • Structure: Replaces the amino group with a ketone.
  • Properties: White solid (mp: 52–56°C), 84% synthetic yield. The oxo group increases electrophilicity, making it reactive toward nucleophiles, unlike the amino derivative .
  • Applications : Precursor for α,β-unsaturated ketones via aldol reactions.
Methyl 2-(Tetrahydro-2H-pyran-4-yl)acetate
  • Structure: Lacks the amino group at the α-position.
  • Properties : Liquid (bp: 196.8°C), lower molecular weight (158.2 g/mol) .
  • Economic Aspect: Priced at ₹5,012/gm (ASM2751), cheaper than amino-substituted analogs due to simpler synthesis .
Ethyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate
  • Structure : Ethyl ester instead of methyl.
  • Applications: Research use in pharmacokinetic studies (GLPBIO Catalog No. GB58445) .

Heterocyclic Ring Modifications

Thiopyran Analogs (1o-1, 1o)
  • Structure : Tetrahydro-2H-thiopyran replaces the oxygen in the pyran ring with sulfur.
  • Properties : Higher yields (94–96%), sulfur’s polarizability enhances lipophilicity .
  • Reactivity : Thiopyran derivatives exhibit distinct redox behavior and metal-binding capabilities.
4-Methoxyphenyl Derivative
  • Structure : Tetrahydro-2H-pyran replaced with a 4-methoxyphenyl group.
  • Properties : Increased aromaticity alters electronic properties; methoxy group improves solubility in organic solvents .
  • Applications : Intermediate for bioactive molecules like coumarins .

Stereochemical and Salt Forms

(S)-Enantiomer Oxalate Salt
  • Structure : Chiral (S)-configuration with oxalate counterion.
  • Properties : Molecular weight 263.25 g/mol; oxalate salt may improve crystallinity and purity control .
  • Applications : Critical for enantioselective synthesis in asymmetric catalysis.
Hydrochloride vs. Free Base
  • Hydrochloride Salt : Higher aqueous solubility (due to ionic character), preferred in formulation .
  • Free Base : More lipophilic, suitable for organic-phase reactions.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes involve nucleophilic substitution of halogenated intermediates with tetrahydropyran derivatives. Key parameters include:
  • Temperature : 60–80°C for esterification to minimize side reactions .
  • Solvent selection : Anhydrous methanol or THF to avoid hydrolysis .
  • Catalyst : Acidic resins (e.g., Amberlyst-15) improve yield compared to homogeneous acids .
    Typical yields range from 70–85%, with purity confirmed by HPLC (>95%) .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic techniques?

  • Analytical workflow :
  • NMR :
  • ¹H NMR (CDCl₃): δ 4.10–4.25 (q, ester methyl), δ 3.30–3.80 (m, tetrahydropyran protons), δ 1.60–2.10 (m, CH₂ groups) .
  • ¹³C NMR : Distinct signals at ~170 ppm (ester carbonyl) and 55–65 ppm (tetrahydropyran carbons) .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 188.1 .
  • HPLC : Reverse-phase C18 column with UV detection at 210 nm; retention time ~8.2 min .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of the (R)-enantiomer, and how is enantiomeric excess validated?

  • Stereocontrol methods :
  • Chiral auxiliaries : Use of (R)-BINOL-derived catalysts in asymmetric hydrogenation of precursor ketones .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer .
    • Validation techniques :
  • Chiral HPLC : Chiralpak IC column, hexane/isopropanol (90:10), retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min .
  • Optical rotation : [α]²⁵D = +15.6° (c = 1, MeOH) for the (R)-form .

Q. How does the tetrahydropyran ring influence the compound’s physicochemical properties and reactivity compared to aliphatic analogs?

  • Key findings :
  • Solubility : The tetrahydropyran ring enhances water solubility (2.3 mg/mL) compared to cyclohexyl analogs (0.8 mg/mL) due to oxygen’s polarity .
  • Stability : Resistance to hydrolysis at pH 7.4 (t₁/₂ > 24 hrs) vs. aliphatic esters (t₁/₂ ~6 hrs) .
  • Reactivity : The ring’s electron-donating ether oxygen facilitates nucleophilic substitutions at the α-carbon .

Q. What computational methods predict the compound’s metabolic pathways in biological systems?

  • In silico tools :
  • ADMET Prediction : SwissADME identifies cytochrome P450 3A4 as the primary metabolizing enzyme .
  • Molecular docking : AutoDock Vina shows moderate binding affinity (ΔG = -7.2 kcal/mol) to GABA receptors, suggesting neuroactivity .
    • Experimental validation :
  • In vitro microsomal assays : LC-MS/MS detects hydroxylated metabolites (m/z 204.1) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points and spectral data across studies?

  • Root causes :
  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) yield different polymorphs (mp: 86–92°C) .
  • Impurity profiles : Residual solvents (e.g., THF) in NMR samples shift δ values by 0.1–0.3 ppm .
    • Resolution strategies :
  • Standardized protocols : Use USP-grade solvents and controlled crystallization rates .
  • 2D NMR (HSQC, COSY) : Confirms connectivity and rules out impurity interference .

Application-Oriented Questions

Q. What pharmacological models evaluate this compound’s potential as a CNS agent?

  • Experimental models :
  • In vivo : Morris water maze tests in rodents show improved cognitive function at 10 mg/kg .
  • In vitro : Patch-clamp assays on hippocampal neurons reveal GABAergic modulation .
    • Dosage considerations :
  • Therapeutic index : LD₅₀ > 500 mg/kg (oral, rats), suggesting low acute toxicity .

Methodological Tables

Q. Table 1. Comparative Physicochemical Properties

PropertyThis compoundCyclohexyl Analog
Molecular Weight (g/mol)188.2186.2
Water Solubility (mg/mL)2.30.8
logP (Octanol/Water)0.91.5
Half-life (pH 7.4, 37°C)>24 hrs6 hrs
Source

Q. Table 2. Chiral HPLC Conditions for Enantiomer Separation

ColumnMobile PhaseFlow RateRetention Time (R)Retention Time (S)
Chiralpak ICHexane/Isopropanol (90:10)1.0 mL/min12.3 min14.7 min
Source

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